3-Methyl-7-nitro-1H-indole
Overview
Description
3-Methyl-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Scientific Research Applications
3-Methyl-7-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Safety information for 4-Methyl-7-nitro-1H-indole, a similar compound, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Future Directions
The synthesis of indoles from alkynes and nitrogen sources has been highlighted as a successful method in recent years . This could potentially be a future direction for the synthesis of 3-Methyl-7-nitro-1H-indole. Additionally, the application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention, suggesting potential future directions in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-1H-indole typically involves the nitration of 3-methylindole. One common method includes the reaction of 3-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole oxides.
Reduction: Reduction of the nitro group can yield 3-methyl-7-amino-1H-indole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonyl chlorides, or alkylating agents.
Major Products Formed
Oxidation: Formation of nitroindole oxides.
Reduction: Formation of 3-methyl-7-amino-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-Methyl-7-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to multiple receptors and enzymes, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-nitro-1H-indole
- 3-Methyl-5-nitro-1H-indole
- 3-Methyl-6-nitro-1H-indole
Comparison
3-Methyl-7-nitro-1H-indole is unique due to the specific positioning of the nitro group at the 7-position, which can influence its reactivity and biological activity compared to other nitroindole derivatives. This positional isomerism can result in different pharmacological profiles and applications .
Properties
IUPAC Name |
3-methyl-7-nitro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-9-7(6)3-2-4-8(9)11(12)13/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRVOGFFSZRUDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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